Cas no 98353-08-3 (5-Ethoxypicolinic acid)
5-Ethoxypicolinic acid Chemical and Physical Properties
Names and Identifiers
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- 5-ethoxy-2-Pyridinecarboxylic acid
- 5-Ethoxypicolinic acid
- 5-ethoxypyridine-2-carboxylic acid
- 2-Pyridinecarboxylic acid, 5-ethoxy-
- MIAFDYLZQGBCMZ-UHFFFAOYSA-N
- 5-ethoxy-pyridine-2-carboxylic acid
- 6886AC
- VP12102
- ST24029464
- BB 0259521
-
- MDL: MFCD13562922
- Inchi: 1S/C8H9NO3/c1-2-12-6-3-4-7(8(10)11)9-5-6/h3-5H,2H2,1H3,(H,10,11)
- InChI Key: MIAFDYLZQGBCMZ-UHFFFAOYSA-N
- SMILES: O(CC)C1=CN=C(C(=O)O)C=C1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 160
- Topological Polar Surface Area: 59.4
5-Ethoxypicolinic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 053809-500mg |
5-Ethoxy-2-pyridinecarboxylic acid |
98353-08-3 | 500mg |
$200.00 | 2021-06-27 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QU533-50mg |
5-Ethoxypicolinic acid |
98353-08-3 | 97% | 50mg |
232.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QU533-250mg |
5-Ethoxypicolinic acid |
98353-08-3 | 97% | 250mg |
927CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E841494-250mg |
5-Ethoxypicolinic acid |
98353-08-3 | 98% | 250mg |
579.60 | 2021-05-17 | |
| Matrix Scientific | 053809-1g |
5-Ethoxy-2-pyridinecarboxylic acid |
98353-08-3 | 1g |
$320.00 | 2021-06-27 | ||
| Matrix Scientific | 053809-2.500g |
5-Ethoxy-2-pyridinecarboxylic acid |
98353-08-3 | 2.500g |
$600.00 | 2021-06-27 | ||
| Fluorochem | 220187-250mg |
5-Ethoxypicolinic acid |
98353-08-3 | 95% | 250mg |
£95.00 | 2022-02-28 | |
| Fluorochem | 220187-1g |
5-Ethoxypicolinic acid |
98353-08-3 | 95% | 1g |
£243.00 | 2022-02-28 | |
| Fluorochem | 220187-5g |
5-Ethoxypicolinic acid |
98353-08-3 | 95% | 5g |
£699.00 | 2022-02-28 | |
| Chemenu | CM174569-5g |
5-Ethoxy-2-pyridinecarboxylic acid |
98353-08-3 | 97% | 5g |
$791 | 2021-08-05 |
5-Ethoxypicolinic acid Suppliers
5-Ethoxypicolinic acid Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 5-Ethoxypicolinic acid
5-Ethoxypicolinic Acid (CAS No. 98353-08-3): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
5-Ethoxypicolinic acid, identified by its Chemical Abstracts Service (CAS) number 98353-08-3, is a significant compound in the realm of chemical and pharmaceutical research. This compound, characterized by its ethoxy-substituted picolinic acid structure, has garnered attention due to its versatile applications in medicinal chemistry, biochemistry, and material science. The unique structural and functional properties of 5-Ethoxypicolinic acid make it a valuable intermediate in the synthesis of various pharmacologically active molecules, as well as a subject of interest in environmental and industrial chemistry.
The molecular structure of 5-Ethoxypicolinic acid consists of a pyridine ring substituted with an ethoxy group at the 5-position and a carboxylic acid moiety at the 2-position. This configuration imparts distinct reactivity and solubility characteristics, making it suitable for diverse chemical transformations. The compound’s solubility profile in both polar and non-polar solvents further enhances its utility in synthetic protocols and analytical techniques.
In recent years, 5-Ethoxypicolinic acid has been extensively studied for its potential applications in drug discovery and development. Its structural motif is reminiscent of natural products and bioactive compounds, which has prompted researchers to explore its role as a precursor or scaffold in the synthesis of novel therapeutic agents. For instance, derivatives of 5-Ethoxypicolinic acid have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. Preliminary studies suggest that modifications to the ethoxy group or the carboxylic acid moiety can significantly alter the biological activity of the compound, providing a rich ground for structural-activity relationship (SAR) studies.
One of the most compelling aspects of 5-Ethoxypicolinic acid is its role in metal chelation. The presence of both nitrogen and oxygen donor atoms in its structure allows it to form stable complexes with various metal ions. These chelated complexes have been explored for their applications in catalysis, material science, and even as potential therapeutic agents in metal poisoning scenarios. The ability to tune the chelating properties by modifying the substituents on the picolinic ring makes 5-Ethoxypicolinic acid a versatile tool for researchers working in coordination chemistry.
The industrial significance of 5-Ethoxypicolinic acid extends beyond pharmaceuticals into agrochemicals and specialty chemicals. Its derivatives have been employed as intermediates in the synthesis of herbicides, fungicides, and other crop protection agents. The compound’s stability under various environmental conditions makes it an attractive candidate for formulations designed to withstand harsh agricultural practices. Additionally, its role as a building block in organic synthesis has led to its incorporation into advanced materials, such as liquid crystals and conductive polymers.
Recent advancements in computational chemistry have further enhanced the understanding of 5-Ethoxypicolinic acid’s reactivity and interactions. Molecular modeling studies have provided insights into how different substituents affect its electronic properties and binding affinity with biological targets. These computational approaches are complemented by experimental investigations, which have validated many theoretical predictions regarding the compound’s behavior in vitro and in vivo. Such interdisciplinary research is crucial for optimizing the applications of 5-Ethoxypicolinic acid across various scientific domains.
The environmental impact of 5-Ethoxypicolinic acid has also been a subject of interest. Biodegradation studies have shown that while the compound is not highly persistent in natural systems, its derivatives can exhibit varying degrees of environmental mobility depending on their structural modifications. This knowledge is essential for developing sustainable synthetic routes that minimize ecological footprints while maximizing yield and efficiency. Researchers are also exploring green chemistry principles to develop processes that utilize renewable resources or benign reaction conditions during the synthesis of 5-Ethoxypicolinic acid derivatives.
In conclusion, 5-Ethoxypicolinic acid (CAS No. 98353-08-3) represents a multifaceted compound with broad implications in chemical research and industrial applications. Its unique structural features enable diverse functionalities, making it indispensable in pharmaceutical development, material science, and environmental chemistry. As research continues to uncover new applications and synthetic methodologies for this compound, its importance is expected to grow further. The ongoing exploration of 5-Ethoxypicolinic acid underscores its significance as a cornerstone molecule in modern chemical innovation.
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